Cas no 864082-49-5 (7-chloro-1H-Indazol-5-amine)

7-Chloro-1H-indazol-5-amine is a heterocyclic organic compound featuring an indazole core substituted with a chloro group at the 7-position and an amino group at the 5-position. This structure imparts significant reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its electron-rich aromatic system and functional groups enable versatile derivatization, facilitating the development of biologically active molecules. The compound exhibits high purity and stability under standard conditions, ensuring consistent performance in research and industrial applications. Its utility in medicinal chemistry is underscored by its role as a precursor for kinase inhibitors and other therapeutic agents. Proper handling and storage are recommended to maintain integrity.
7-chloro-1H-Indazol-5-amine structure
7-chloro-1H-Indazol-5-amine structure
Product Name:7-chloro-1H-Indazol-5-amine
CAS No:864082-49-5
MF:C7H6ClN3
MW:167.595639705658
MDL:MFCD09261135
CID:1119500
PubChem ID:55277996
Update Time:2025-11-02

7-chloro-1H-Indazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 7-chloro-1H-Indazol-5-amine
    • 5-AMINO-7-CHLORO-1H-INDAZOLE
    • 7-Chloro-1H-indazol-5-amine (ACI)
    • 5-Amino-7-chloroindazole
    • SCHEMBL759126
    • 5-Amino-7-chloro-1H-indazole, 97%
    • DA-35741
    • GHGUYDCYHYGXJB-UHFFFAOYSA-N
    • AS-83402
    • EN300-2495142
    • 7-chloro-2H-indazol-5-amine
    • MFCD09261135
    • 864082-49-5
    • MB07126
    • D97232
    • AKOS006330306
    • MDL: MFCD09261135
    • Inchi: 1S/C7H6ClN3/c8-6-2-5(9)1-4-3-10-11-7(4)6/h1-3H,9H2,(H,10,11)
    • InChI Key: GHGUYDCYHYGXJB-UHFFFAOYSA-N
    • SMILES: ClC1C2=C(C=NN2)C=C(N)C=1

Computed Properties

  • Exact Mass: 167.0250249g/mol
  • Monoisotopic Mass: 167.0250249g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 54.7Ų

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7-chloro-1H-Indazol-5-amine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Ethanol
1.2 Reagents: Sulfuric acid ,  Potassium, μ-hydroxy[μ-(nitrato-O:O′)]di-
2.1 Reagents: Sodium nitrite ,  Hydrochloric acid
2.2 Reagents: Sodium tetrafluoroborate Solvents: Water
2.3 Reagents: Potassium acetate Catalysts: 18-Crown-6 Solvents: Chloroform
Reference
Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity
Reddy, M. Thirupalu; et al, Pharma Chemica, 2014, 6(6), 411-417

Production Method 2

Reaction Conditions
1.1 Reagents: Stannous chloride Solvents: Ethanol ;  18 h, reflux
Reference
Development of 2, 4-diaminoquinazoline derivatives as potent PAK4 inhibitors by the core refinement strategy
Hao, Chenzhou; et al, European Journal of Medicinal Chemistry, 2017, 131, 1-13

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid
1.2 Reagents: Sodium tetrafluoroborate Solvents: Water
1.3 Reagents: Potassium acetate Catalysts: 18-Crown-6 Solvents: Chloroform
Reference
Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity
Reddy, M. Thirupalu; et al, Pharma Chemica, 2014, 6(6), 411-417

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium nitrite Solvents: Acetic acid ;  10 min, 0 °C; 0 °C → rt; 12 h, rt
2.1 Reagents: Stannous chloride Solvents: Ethanol ;  18 h, reflux
Reference
Development of 2, 4-diaminoquinazoline derivatives as potent PAK4 inhibitors by the core refinement strategy
Hao, Chenzhou; et al, European Journal of Medicinal Chemistry, 2017, 131, 1-13

Production Method 5

Reaction Conditions
1.1 Reagents: Chlorosuccinimide Solvents: Acetonitrile ;  3 h, 60 °C → reflux
2.1 Reagents: Sodium nitrite Solvents: Acetic acid ;  10 min, 0 °C; 0 °C → rt; 12 h, rt
3.1 Reagents: Stannous chloride Solvents: Ethanol ;  18 h, reflux
Reference
Development of 2, 4-diaminoquinazoline derivatives as potent PAK4 inhibitors by the core refinement strategy
Hao, Chenzhou; et al, European Journal of Medicinal Chemistry, 2017, 131, 1-13

7-chloro-1H-Indazol-5-amine Raw materials

7-chloro-1H-Indazol-5-amine Preparation Products

7-chloro-1H-Indazol-5-amine Suppliers

Amadis Chemical Company Limited
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(CAS:864082-49-5)7-chloro-1H-Indazol-5-amine
Order Number:A1183411
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:52
Price ($):453.0
Email:sales@amadischem.com

Additional information on 7-chloro-1H-Indazol-5-amine

7-Chloro-1H-Indazol-5-amine (CAS No. 864082-49-5): A Comprehensive Overview

7-Chloro-1H-Indazol-5-amine (CAS No. 864082-49-5) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and chemical research. This indazole derivative is characterized by its unique molecular structure, featuring a chloro substituent at the 7-position and an amino group at the 5-position of the indazole ring. Its chemical formula is C7H6ClN3, with a molecular weight of 167.60 g/mol. The compound's distinct properties make it a valuable intermediate in the synthesis of various bioactive molecules.

The growing interest in 7-chloro-1H-indazol-5-amine is driven by its potential applications in drug discovery and medicinal chemistry. Researchers are particularly intrigued by its role as a building block for kinase inhibitors, which are pivotal in targeting cancer and inflammatory diseases. Recent studies have highlighted its utility in designing small molecule therapeutics, aligning with the current trend toward personalized medicine. The compound's structural versatility allows for modifications that enhance binding affinity and selectivity, making it a hotspot in pharmaceutical R&D.

From a synthetic chemistry perspective, 7-chloro-1H-indazol-5-amine offers several advantages. Its chloro-substituted indazole core serves as a robust scaffold for further functionalization, enabling the creation of diverse chemical libraries. This aligns with the industry's shift toward fragment-based drug design, where modular compounds like this are essential. Additionally, its stability under various reaction conditions makes it a reliable candidate for high-throughput screening and combinatorial chemistry.

The market demand for 7-chloro-1H-indazol-5-amine has surged due to its relevance in oncology research and immunotherapy. With the rise of targeted cancer therapies, this compound is increasingly sought after by biotech firms and academic labs. Its compatibility with click chemistry and other modern synthetic techniques further amplifies its appeal. Analysts predict steady growth in its adoption, particularly in preclinical development pipelines.

Quality and purity standards for 7-chloro-1H-indazol-5-amine are critical, given its pharmaceutical applications. Reputable suppliers typically provide HPLC/GC-MS validation to ensure compliance with Good Manufacturing Practices (GMP). Storage recommendations often include protection from light and moisture, with optimal conditions at 2–8°C. These protocols are vital for maintaining the compound's integrity in long-term research projects.

In the context of green chemistry, efforts are underway to develop more sustainable synthetic routes for 7-chloro-1H-indazol-5-amine. Researchers are exploring catalytic methods and solvent-free reactions to reduce environmental impact. This aligns with global initiatives promoting eco-friendly chemical production, a topic gaining traction in both scientific and public forums.

The compound's spectroscopic properties (e.g., NMR, IR) are well-documented, aiding in its identification and characterization. Its UV-Vis absorption profile is particularly useful for analytical applications. These features make it a practical reference standard in method development for analytical laboratories.

Looking ahead, 7-chloro-1H-indazol-5-amine is poised to play a pivotal role in advancing precision medicine. Its integration with AI-driven drug design platforms exemplifies how traditional chemistry intersects with cutting-edge technology. As the scientific community continues to unravel its potential, this compound remains a cornerstone in innovative therapeutic development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:864082-49-5)7-chloro-1H-Indazol-5-amine
A1183411
Purity:99%
Quantity:5g
Price ($):453.0
Email